Bis-(N-tert-butyl-3-propanamide) disulfane
Overview
Description
Bis-(N-tert-butyl-3-propanamide) disulfane is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of two N-tert-butyl-3-propanamide groups linked by a disulfane bond, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(N-tert-butyl-3-propanamide) disulfane typically involves the reaction of N-tert-butyl-3-propanamide with a disulfide source under controlled conditions. One common method includes the use of a thiol-disulfide exchange reaction, where N-tert-butyl-3-propanamide is reacted with a disulfide compound in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-disulfide exchange reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis-(N-tert-butyl-3-propanamide) disulfane undergoes various types of chemical reactions, including:
Oxidation: The disulfane bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfane bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under aqueous conditions.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amides or thioethers, depending on the nucleophile used.
Scientific Research Applications
Bis-(N-tert-butyl-3-propanamide) disulfane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis-(N-tert-butyl-3-propanamide) disulfane involves its interaction with molecular targets through the disulfane bond. This bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with biological molecules such as proteins and enzymes. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Bis-(N-tert-butyl-2-propanamide) disulfane
- Bis-(N-tert-butyl-4-propanamide) disulfane
- Bis-(N-tert-butyl-3-butanamide) disulfane
Uniqueness
Bis-(N-tert-butyl-3-propanamide) disulfane is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for various scientific research endeavors.
Properties
IUPAC Name |
N-tert-butyl-3-[[3-(tert-butylamino)-3-oxopropyl]disulfanyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2S2/c1-13(2,3)15-11(17)7-9-19-20-10-8-12(18)16-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHXJLYDXDNXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCSSCCC(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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